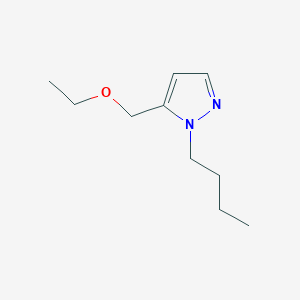
2-(1-(3-(benzyloxy)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidines are four-membered heterocyclic compounds containing three carbon atoms and one nitrogen atom . They are important in the field of medicinal chemistry due to their presence in various biologically active compounds .
Synthesis Analysis
Azetidines can be synthesized through various methods. One such method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a multistep route from 3-amino-1-propanol .
Molecular Structure Analysis
The structure of related compounds, such as 2-(1-benzoylazetidin-3-yl)thio-1,3-thiazoline, has been determined using single-crystal X-ray diffraction .
Chemical Reactions Analysis
Azetidines can undergo various chemical reactions. For instance, they can participate in Suzuki-Miyaura-type cross-couplings with aryl organoborons . They can also react with NH-heterocycles in an aza-Michael addition .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For related compounds, properties such as molecular weight, density, boiling point, and solubility can be determined .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have developed new methods for synthesizing derivatives of hexahydro-1H-isoindole-1,3(2H)-dione, demonstrating the chemical's versatility and potential for further modification. For instance, Tan et al. (2016) have described an appropriate synthesis for hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene. This process involves epoxidation and the opening of the epoxide with nucleophiles, leading to amino and triazole derivatives, as well as hydroxyl analogues obtained from cis-hydroxylation (Tan et al., 2016). This synthesis route highlights the compound's adaptability for various scientific research applications.
Molecular and Crystal Structure
The molecular and crystal structure analysis of compounds related to 2-(1-(3-(benzyloxy)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione provides insights into their physical and chemical properties. Struga et al. (2007) synthesized two new N-aminoimides and analyzed their exo,cis isomers' crystal structures, revealing noncentrosymmetric crystals with two independent molecules in the asymmetric unit (Struga et al., 2007). Such studies are crucial for understanding the interactions that govern the compound's stability and reactivity, which are essential for its potential applications in material science and pharmaceuticals.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-(3-phenylmethoxybenzoyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c28-23(18-9-6-10-20(13-18)31-16-17-7-2-1-3-8-17)26-14-19(15-26)27-24(29)21-11-4-5-12-22(21)25(27)30/h1-10,13,19,21-22H,11-12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCUHZPAXKZRAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC(=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3-(benzyloxy)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(3-Chloropyridin-2-yl)oxy]methyl}-6-methylpyridine](/img/structure/B2800523.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2800524.png)



![(2-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2800531.png)
![Methyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2800533.png)


![2-chloro-6-methyl-N-[2-(3-methylphenyl)-2-(morpholin-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2800539.png)


